4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide
Description
4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and chemical applications.
Properties
IUPAC Name |
1-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c1-9(13-8-19(3)18-10(13)2)16-14(22)17-11-4-6-12(7-5-11)23(15,20)21/h4-9H,1-3H3,(H2,15,20,21)(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALBNGPGOPFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields . The choice of reagents and catalysts can also be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen
Reducing Agents: Sodium borohydride
Solvents: Ethanol, DMSO
Catalysts: Glacial acetic acid, copper powder
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the pyrazole ring .
Scientific Research Applications
4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the sulfonamide group.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains similar pyrazole and amino groups but differs in its nitro substituents.
Uniqueness
The uniqueness of 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide lies in its combination of the pyrazole ring with the sulfonamide group. This structural feature imparts unique chemical and biological properties, making it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
